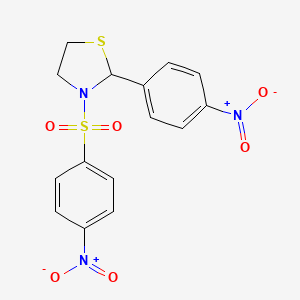
3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is a synthetic organic compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This compound is characterized by the presence of nitrobenzene and sulfonyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-nitrobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized with a thiol reagent to form the thiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a sulfide using reagents like lithium aluminum hydride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Reduction of Nitro Groups: 3-(4-Aminobenzene-1-sulfonyl)-2-(4-aminophenyl)-1,3-thiazolidine
Reduction of Sulfonyl Group: 3-(4-Nitrobenzene-1-sulfide)-2-(4-nitrophenyl)-1,3-thiazolidine
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. The nitro and sulfonyl groups can be modified to introduce fluorescent or radioactive labels for imaging and tracking purposes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The nitro and sulfonyl groups can form covalent bonds with nucleophilic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitrobenzene-1-sulfonyl)-2-phenyl-1,3-thiazolidine
- 3-(4-Methylbenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine
- 3-(4-Nitrobenzene-1-sulfonyl)-2-(4-chlorophenyl)-1,3-thiazolidine
Uniqueness
3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is unique due to the presence of two nitro groups and a sulfonyl group, which impart distinct chemical and physical properties. These functional groups enhance its reactivity and make it a versatile compound for various applications.
Properties
CAS No. |
477516-04-4 |
|---|---|
Molecular Formula |
C15H13N3O6S2 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-3-(4-nitrophenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C15H13N3O6S2/c19-17(20)12-3-1-11(2-4-12)15-16(9-10-25-15)26(23,24)14-7-5-13(6-8-14)18(21)22/h1-8,15H,9-10H2 |
InChI Key |
JPLFTBLVSGCLSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















